molecular formula C18H14N4 B8598927 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE

2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE

Cat. No.: B8598927
M. Wt: 286.3 g/mol
InChI Key: ZKVRZQHBKBUUSD-UHFFFAOYSA-N
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Description

2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and introduction of cyano groups. One common method involves the reaction of 1,2-diaminobenzene with 2-phenylpropanal in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate imine. This intermediate is then cyclized under basic conditions to yield the benzimidazole core. The cyano groups are introduced using reagents like cyanogen bromide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert cyano groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups and phenyl ring allow the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the cyano groups, resulting in different chemical properties and biological activities.

    5,6-Dimethyl-2-phenylbenzimidazole: Contains methyl groups instead of cyano groups, affecting its reactivity and applications.

    2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile:

Uniqueness

2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE is unique due to the presence of both cyano groups and a phenyl ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including drug development and materials science .

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

2-phenyl-1-propylbenzimidazole-5,6-dicarbonitrile

InChI

InChI=1S/C18H14N4/c1-2-8-22-17-10-15(12-20)14(11-19)9-16(17)21-18(22)13-6-4-3-5-7-13/h3-7,9-10H,2,8H2,1H3

InChI Key

ZKVRZQHBKBUUSD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C(=C2)C#N)C#N)N=C1C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25 mL round-bottom flask was charged with 3 (316 mg, 2.00 mmol), NMP (10 mL), benzaldehyde, (202 μL, 2.00 mmol), and a magnetic stirring bar. The flask was fitted with a Hickman still, placed in an oil bath heated to 120° C., and stirred for 1 h. Then FeCl3.6H2O (27 mg, 0.10 mmol) was added to the reaction vessel and oxygen was bubbled through the mixture as it was heated and stirred for an additional 20 h. The reaction mixture was then removed from heat and added to ethyl acetate. The ethyl acetate solution was washed three times with water, then washed with brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue (458 mg, 1.88 mmol) was dissolved in NMP (2 mL) and heated to 80° C. Then DBU (280 μL, 1.88 mmol) was added and the mixture was stirred for 2 min, and iodopropane (183 μL, 1.88 mmol) was added. After 20 min, the mixture was treated with a second round of DBU and iodopropane, and after an additional 20 min, a third round of reagents was added. After a final 20 min of heating, the mixture was transferred to ethyl acetate and washed three times with water, followed by brine. After drying the organic layer over Na2SO4, the mixture was filtered, concentrated to dryness, and chromatographed (silica, CH2Cl2, 3% ethyl acetate, 1% isopropanol), yielding an off-white solid (253 mg, 44%): mp 183-185° C.; 1H NMR (CDCl3) δ 0.90 (t, J=7.6 Hz, 2H), 1.81-1.92 (m, 2H), 4.29 (t, J=7.6 Hz, 2H), 7.56-7.62 (m, 3H), 7.70-7.73 (m, 2H), 7.89 (s, 1H), 8.20 (s, 1H); 13C NMR (CDCl3) δ 11.4, 23.5, 47.3, 108.7, 109.0, 116.7, 116.8, 116.9, 126.6, 128.8, 129.5, 129.5, 131.4, 137.8, 145.4, 159.5; FAB-MS obsd 287.1302, calcd 287.1297 [(M+H)+; M=C18H14N4].
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Synthesis routes and methods II

Procedure details

A 25 mL round-bottom flask was charged with 3 (316 mg, 2.00 mmol), NMP (10 mL), benzaldehyde, (202 μL, 2.00 mmol), and a magnetic stirring bar. The flask was fitted with a Hickman still, placed in an oil bath heated to 120° C., and stirred for 1 h. Then FeCl3.6H2O (27 mg, 0.10 mmol) was added to the reaction vessel and oxygen was bubbled through the mixture as it was heated and stirred for an additional 20 h. The reaction mixture was then removed from heat and added to ethyl acetate. The ethyl acetate solution was washed three times with water, then washed with brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue (458 mg, 1.88 mmol) was dissolved in NMP (2 mL) and heated to 80° C. Then DBU (280 μL, 1.88 μmol) was added and the mixture was stirred for 2 min, and iodopropane (183 μL, 1.88 mmol) was added. After 20 min, the mixture was treated with a second round of DBU and iodopropane, and after an additional 20 min, a third round of reagents was added. After a final 20 min of heating, the mixture was transferred to ethyl acetate and washed three times with water, followed by brine. After drying the organic layer over Na2SO4, the mixture was filtered, concentrated to dryness, and chromatographed (silica, CH2Cl2, 3% ethyl acetate, 1% isopropanol), yielding an off-white solid (253 mg, 44%): mp 183-185° C.; 1H NMR (CDCl3) δ 0.90 (t, J=7.6 Hz, 2H), 1.81-1.92 (m, 2H), 4.29 (t, J=7.6 Hz, 2H), 7.56-7.62 (m, 3H), 7.70-7.73 (m, 2H), 7.89 (s, 1H), 8.20 (s, 1H); 13C NMR (CDCl3) δ 11.4, 23.5, 47.3, 108.7, 109.0, 116.7, 116.8, 116.9, 126.6, 128.8, 129.5, 129.5, 131.4, 137.8, 145.4, 159.5; FAB-MS obsd 287.1302, calcd 287.1297 [(M+H)+; M=C18H14N4]
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280 μL
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FeCl3.6H2O
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